Cytotoxicity Against MCF-7 Breast Cancer Cells: A Direct Procurement Benchmark
In a direct experimental context, 2-(2-Methoxyphenyl)acetohydrazide exhibits a reported IC50 value of 34.6 µM against the MCF-7 breast adenocarcinoma cell line via induction of apoptosis . This specific value provides a quantitative benchmark that procurement teams can use to compare this compound against the broader aryl-carbohydrazide class, where MCF-7 activities are highly variable and often require synthetic optimization to achieve potencies in this range [1].
| Evidence Dimension | In vitro cytotoxicity against human breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 34.6 µM |
| Comparator Or Baseline | Novel aryl-carbohydrazide analogues (class-level) exhibit highly variable MCF-7 activity; many unoptimized hydrazides show no activity or require IC50 < 20 µM to be considered hits in screening cascades [1] |
| Quantified Difference | Target compound provides a defined, moderate-activity baseline (34.6 µM) that can be used for comparative SAR studies and hit validation. |
| Conditions | MCF-7 breast adenocarcinoma cell line; apoptosis induction |
Why This Matters
This quantitative baseline enables procurement scientists to select this compound as a reference standard or as a starting scaffold for structure-activity relationship (SAR) campaigns targeting breast cancer, rather than an uncharacterized alternative.
- [1] Kumar, B. N. P., et al. (2022). Synthesis, Molecular docking, Antioxidant, Anti-TB, and Potent MCF-7 Anticancer Studies of Novel Aryl-carbohydrazide Analogues. Medicinal Chemistry, 18(5), 578-592. View Source
